molecular formula C12H12O7 B14510829 2-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methyl]butanedioic acid CAS No. 62848-89-9

2-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methyl]butanedioic acid

Cat. No.: B14510829
CAS No.: 62848-89-9
M. Wt: 268.22 g/mol
InChI Key: AQTWOLUUKQIQON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methyl]butanedioic acid: is an organic compound that belongs to the class of dibenzylbutane lignans. This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring. The compound is known for its potential biological activities and is of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methyl]butanedioic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methyl]butanedioic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methyl]butanedioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methyl]butanedioic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methyl]butanedioic acid is unique due to its specific structural features, such as the benzodioxole ring and the butanedioic acid moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62848-89-9

Molecular Formula

C12H12O7

Molecular Weight

268.22 g/mol

IUPAC Name

2-[1,3-benzodioxol-5-yl(hydroxy)methyl]butanedioic acid

InChI

InChI=1S/C12H12O7/c13-10(14)4-7(12(16)17)11(15)6-1-2-8-9(3-6)19-5-18-8/h1-3,7,11,15H,4-5H2,(H,13,14)(H,16,17)

InChI Key

AQTWOLUUKQIQON-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C(CC(=O)O)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.